2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane

Catalog No.
S614612
CAS No.
120666-13-9
M.F
C9H21N4P
M. Wt
216.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[...

CAS Number

120666-13-9

Product Name

2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane

IUPAC Name

2,8,9-trimethyl-2,5,8,9-tetraza-1-phosphabicyclo[3.3.3]undecane

Molecular Formula

C9H21N4P

Molecular Weight

216.26 g/mol

InChI

InChI=1S/C9H21N4P/c1-10-4-7-13-8-5-11(2)14(10)12(3)6-9-13/h4-9H2,1-3H3

InChI Key

PCYSWBQHCWWSFW-UHFFFAOYSA-N

SMILES

CN1CCN2CCN(P1N(CC2)C)C

Synonyms

P(CH(3)NCH(2)CH(2))(3)N, proazaphosphatrane

Canonical SMILES

CN1CCN2CCN(P1N(CC2)C)C
  • Basic character

    TMTU acts as a strong Brønsted-Lowry base, meaning it readily accepts a proton (H+). This property makes it valuable in deprotonation reactions, where it removes a proton from other molecules to activate them for further reactions. [Source: Sigma-Aldrich product page, ]

  • Ligand properties

    TMTU can bind to metal centers, forming complexes with unique properties. These complexes are being explored in various applications, including:

    • Studies of N-heterocyclic carbene ligand effects on metal hydride bond energies: Researchers are investigating how TMTU, as a N-heterocyclic carbene ligand, influences the stability of metal-hydrogen bonds in these complexes. [Source: John A. van Yperen et al., Organometallics 2012, 31, 1144-1150, ]
    • Synthesis of heterogeneous basic catalysts: Immobilizing TMTU on solid supports like SBA-15 silica creates reusable catalysts with basic properties, potentially useful in various organic reactions. [Source: Zhenzhen Shao et al., Journal of Molecular Catalysis A: Chemical, 2008, 288(1-2), 230-236, ]
  • Organic synthesis

    TMTU can participate in various organic reactions, including:

    • C-N coupling reactions: TMTU serves as a base in these reactions, facilitating the formation of carbon-nitrogen bonds between different molecules. [Source: Yi-Cheng Wang et al., Journal of the American Chemical Society, 2010, 132 (47), 16732-16733, ]
    • Promoter for aza-Michael, thia-Michael, and Strecker reactions: TMTU can promote these reactions, which involve the addition of nucleophiles (electron-rich species) to unsaturated carbon-carbon double bonds. [Source: Sigma-Aldrich product page, ]

The research on TMTU's applications is ongoing, with scientists exploring its potential in new areas like:

  • Encapsulation studies: Encasing TMTU in different molecular environments allows researchers to investigate how its catalytic activity changes due to confinement effects. [Source: Michael S. Lowry et al., Chemical Science, 2016, 7(1), 142-149, ]

2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane is a complex organic compound characterized by its unique bicyclic structure that incorporates both nitrogen and phosphorus atoms. Its molecular formula is C₉H₂₁N₄P, and it has a molecular weight of approximately 216.26 g/mol. This compound is notable for its tetraaza configuration, meaning it contains four nitrogen atoms within its structure, which contributes to its chemical reactivity and potential applications in various fields such as catalysis and materials science .

Due to the presence of the nitrogen and phosphorus atoms. It can act as a ligand in coordination chemistry, forming complexes with transition metals. For instance, it has been studied for its effects on N-heterocyclic carbene ligands in metal-catalyzed reactions . Additionally, it can engage in protonation and deprotonation reactions, with a pKa value around 10.43, indicating its basic nature .

The synthesis of 2,8,9-trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane typically involves multi-step synthetic routes that include the formation of the bicyclic framework followed by the introduction of the nitrogen and phosphorus functionalities. Various methods may be employed depending on the desired purity and yield, including:

  • Cyclization reactions: These are crucial for forming the bicyclic structure.
  • Phosphorylation: Introducing phosphorus into the molecular structure often involves specific reagents to ensure proper bonding.
  • Methylation: The trimethyl groups can be added through methylation reactions using methylating agents.

Interaction studies involving 2,8,9-trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane focus on its behavior as a ligand in coordination complexes and its interactions with various biomolecules. These studies are essential for understanding how this compound can influence catalytic processes or biological pathways.

Several compounds share structural or functional similarities with 2,8,9-trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane:

Compound NameStructural FeaturesUnique Aspects
2-AzaadamantaneContains nitrogen in a fused ring systemStable structure with potential pharmaceutical uses
1-Azabicyclo[2.2.2]octaneBicyclic structure with one nitrogen atomKnown for stability and unique reactivity
PhosphaadamantanePhosphorus-containing adamantane derivativeUnique properties due to phosphorus substitution

These compounds highlight the uniqueness of 2,8,9-trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane through its multiple nitrogen atoms and specific bicyclic arrangement that enhances its reactivity compared to others.

Synthetic Routes and Precursor Chemistry

The synthesis of 2,8,9-trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane involves multistep reactions that leverage phosphorus-nitrogen bond formation within a bicyclic framework. A key precursor strategy employs phosphorus trichloride or oxychloride reacting with methylamine derivatives under controlled conditions to form the bicyclic backbone. Subsequent alkylation steps introduce methyl groups at the 2, 8, and 9 positions, as evidenced by the compound’s structural characterization via nuclear magnetic resonance (NMR) and X-ray crystallography [1].

Alternative routes utilize proazaphosphatrane intermediates, where transannulation between phosphorus and axial nitrogen atoms stabilizes the bicyclic structure. For example, copper(I) proazaphosphatrane complexes have been synthesized by reacting proazaphosphatrane ligands with cuprous halides, demonstrating the ligand’s adaptability in metal coordination [3]. These synthetic pathways highlight the compound’s modularity, enabling tailored electronic and steric properties for specific applications.

Protonation Dynamics and Conjugate Acid Stability

The Verkade superbase exhibits exceptional basicity due to its ability to stabilize protonated forms through intramolecular hydrogen bonding and charge delocalization. Computational studies using density functional theory (DFT) and continuum solvation models (CSMs) have quantified its pKa in acetonitrile, revealing a value exceeding 30, which classifies it as a strong non-ionic base [4]. The conjugate acid, formed via protonation at the phosphorus center, maintains stability through resonance interactions with adjacent nitrogen atoms and the rigid bicyclic framework.

Protonation experiments using Brønsted acids such as hydrochloric acid or triflic acid yield crystalline salts, with X-ray structures confirming proton localization on phosphorus. This behavior is critical in catalytic cycles where the base abstracts protons to generate reactive intermediates, such as in dehydrohalogenation or C–N coupling reactions [1] [4].

Ligand Exchange and Coordination Chemistry

The ligand’s phosphorus and nitrogen donors enable diverse coordination modes with transition metals. For instance, copper(I) complexes of 2,8,9-trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane adopt mononuclear structures where the ligand binds via phosphorus, while axial nitrogen participates in transannulation (Fig. 1) [3]. These complexes exhibit catalytic activity in hydrosilylation and borylation reactions, albeit with moderate turnover numbers (TONs). For example, i-BuLCuI catalyzes the borylation of aryl halides with a TON of 4.1, outperforming bromide and chloride analogues [3].

ComplexSubstrateTONSelectivity (%)
i-BuLCuIAryl iodide4.141
i-BuLCuBrAryl bromide2.222
[i-PrLCuCl]₂Aryl chloride1.616

Table 1. Catalytic performance of copper(I) proazaphosphatrane complexes in borylation [3].

In rhodium(I) chemistry, the ligand undergoes structural deformation upon coordination, switching from P–N transannulation to direct metal-nitrogen bonding. This adaptability enables tunable catalytic sites for substrates like cyclooctadiene or triphenylphosphine, as demonstrated in hydrogenation and cross-coupling reactions [5].

XLogP3

0.2

UNII

LK9MJR52XE

Other CAS

120666-13-9

Wikipedia

Proazaphosphatrane

Dates

Modify: 2023-08-15

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